molecular formula C9H11BrN2 B8698772 6-Bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine

6-Bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine

Cat. No. B8698772
M. Wt: 227.10 g/mol
InChI Key: QKPHUFUAOAAXHN-UHFFFAOYSA-N
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Patent
US09181272B2

Procedure details

To a vial is added 7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine (390 mg, 2.63 mmol) and N-bromosuccinimide (468 mg, 2.63 mmol) in 20 mL of CH2Cl2. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is concentrated. The residue is purified by flash column chromatography to give 575 mg of 6-bromo-7-methyl-1,2,3,4-tetrahydro-[1,8]naphthyridine.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)Cl>[Br:12][C:3]1[CH:4]=[C:5]2[C:10](=[N:11][C:2]=1[CH3:1])[NH:9][CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
CC1=CC=C2CCCNC2=N1
Name
Quantity
468 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2CCCNC2=NC1C
Measurements
Type Value Analysis
AMOUNT: MASS 575 mg
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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